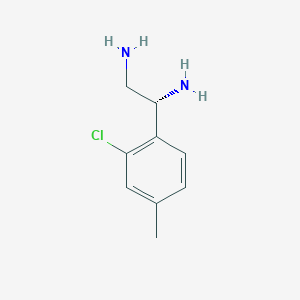
(1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a chloro-substituted aromatic ring and a diamine functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine via reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting amine is then subjected to chiral resolution to obtain the (1R)-enantiomer.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding imines or oximes.
Reduction: Reduction of the aromatic ring or the chloro substituent can be achieved using hydrogenation or other reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium amide (NaNH2) or sodium thiolate (NaSR).
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of dechlorinated or hydrogenated products.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
(1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of (1R)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The diamine functional group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The chloro-substituted aromatic ring may also play a role in binding affinity and specificity.
相似化合物的比较
(1S)-1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine: The enantiomer of the compound, differing in its optical activity.
1-(2-Chloro-4-methylphenyl)ethane-1,2-diamine: The racemic mixture containing both (1R) and (1S) enantiomers.
1-(2-Chloro-4-methylphenyl)ethane-1-amine: A related compound with a single amine group instead of a diamine.
Uniqueness: The (1R)-enantiomer is unique due to its specific chiral configuration, which can result in different biological activity and interactions compared to its (1S)-enantiomer or the racemic mixture. This specificity can be crucial in pharmaceutical applications where enantiomeric purity is often required for efficacy and safety.
属性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
(1R)-1-(2-chloro-4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |
InChI 键 |
AKKQTIGOCNPSES-VIFPVBQESA-N |
手性 SMILES |
CC1=CC(=C(C=C1)[C@H](CN)N)Cl |
规范 SMILES |
CC1=CC(=C(C=C1)C(CN)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



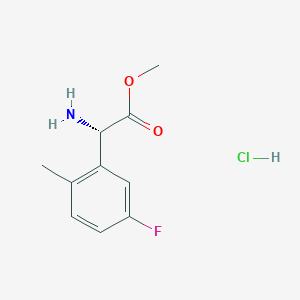
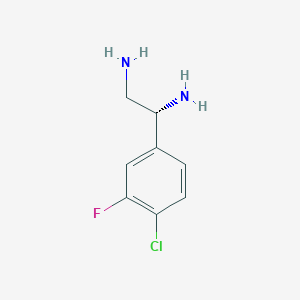
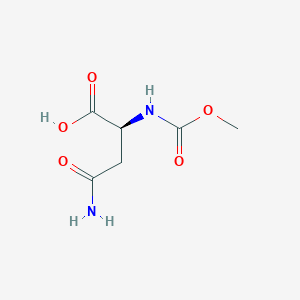
![Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate](/img/structure/B13045405.png)
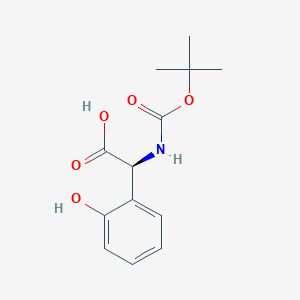
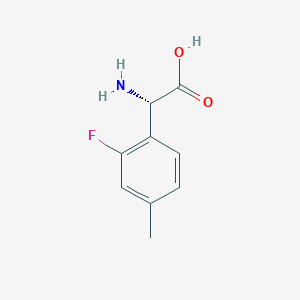

![(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13045434.png)
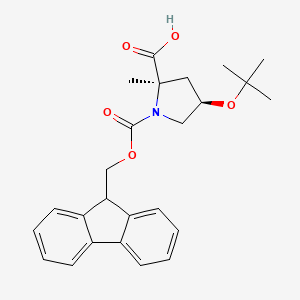
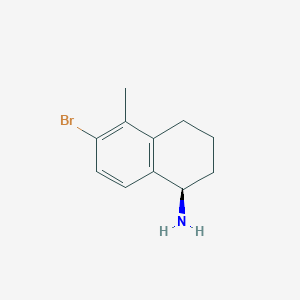

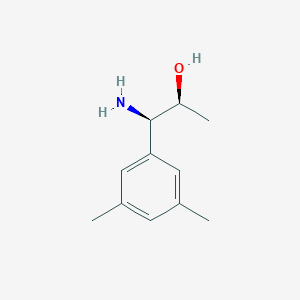
![(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL](/img/structure/B13045467.png)
